molecular formula C14H12BrFO B8505198 3-Bromo-4-fluoro-benzyl benzyl ether

3-Bromo-4-fluoro-benzyl benzyl ether

Cat. No.: B8505198
M. Wt: 295.15 g/mol
InChI Key: AZLURTMGDNMKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-benzyl benzyl ether is a specialized benzyl ether compound intended for use in chemical synthesis and pharmaceutical research. As a benzyl ether, it can serve as a versatile protecting group for alcohols, allowing for selective reactions at other functional sites on a complex molecule; this protecting group is stable under both acidic and basic conditions and can be removed via catalytic hydrogenation . The molecular structure, featuring both bromo and fluoro substituents on the aromatic ring, makes it a valuable bifunctional synthetic intermediate . The bromine atom is a versatile handle for further elaboration through cross-coupling reactions, such as Suzuki or Heck reactions, while the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability . This compound is related to intermediates used in the synthesis of more complex chemical entities, as seen in patent literature for benzyl-derivative preparations . Researchers can utilize this building block in the development of potential agrochemicals, pharmaceuticals, and materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12BrFO

Molecular Weight

295.15 g/mol

IUPAC Name

2-bromo-1-fluoro-4-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C14H12BrFO/c15-13-8-12(6-7-14(13)16)10-17-9-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

AZLURTMGDNMKNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=C(C=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents Functional Groups Reference
3-Bromo-4-fluoro-benzyl benzyl ether Br (C3), F (C4) Ether, halogenated aromatic Synthesized
4-Hydroxybenzyl methyl ether OH (C4), CH3 (ether) Ether, hydroxyl, methyl
Benzyl phenyl ether Phenyl group Ether, non-halogenated
2-({3-Bromo-5-ethoxy...}amino)ethanol Br, F, ethoxy, amino ethanol Ether, amine, hydroxyl

Key Observations :

  • Halogen vs. Hydroxyl : Bromo/fluoro substituents increase lipophilicity and reduce polarity compared to hydroxyl-containing analogs like 4-hydroxybenzyl methyl ether .
  • Amino vs.

Physicochemical Properties

Table 2: Comparative Properties
Property This compound Benzyl phenyl ether 4-Hydroxybenzyl methyl ether
Boiling Point High (estimated) 286°C 250–260°C (estimated)
Solubility Low in water, high in organic solvents Low in water Moderate in polar solvents
Stability Stable under mild conditions Cleaves at 573 K Oxidizes readily

Key Findings :

  • Thermal Stability: Benzyl phenyl ether undergoes solvolysis under high-temperature (573 K) and high-pressure CO₂ conditions, yielding monocyclic aromatics . The target compound’s halogen substituents may delay ether cleavage due to electron withdrawal.
  • Oxidative Stability : Hydroxyl-containing ethers (e.g., 4-hydroxybenzyl methyl ether) are prone to oxidation, whereas halogenated analogs are more inert .

Preparation Methods

Alkylation of Benzyl Alcohol with 3-Bromo-4-fluoro-benzyl Halides

The most direct route involves reacting 3-bromo-4-fluoro-benzyl bromide or chloride with benzyl alcohol under basic conditions. In Patent , sodium hydride in tetrahydrofuran (THF) facilitates deprotonation of benzyl alcohol, enabling nucleophilic attack on 3-bromo-4-fluoro-benzyl bromide at 80°C. The reaction achieves 85–90% yield after 3 hours, with purification via vacuum distillation (boiling point: 145–147°C at 3 mbar). Critical parameters include:

  • Molar ratio : 1:1.2 (benzyl alcohol to halide) to minimize di-ether byproducts.

  • Solvent : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance reactivity.

  • Workup : Sequential extraction with methylene chloride, washing with dilute HCl, and drying over MgSO₄.

This method’s efficiency is offset by the need for anhydrous conditions and stringent temperature control to prevent hydrolysis of the benzyl halide.

Copper-Catalyzed Ullmann Coupling with Phenolates

A scalable industrial method detailed in Patent employs Ullmann coupling between 3-bromo-4-fluoro-benzyl ethers and sodium phenolate. Key steps include:

  • Catalytic system : Copper(I) oxide (0.1–0.5 mol%) in isoquinoline at 160°C.

  • Reaction profile : Heating for 8–12 hours under reflux yields 70–75% of the target ether.

  • Additives : Alkali metal carbonates (e.g., K₂CO₃) mitigate side reactions by sequestering HBr byproducts.

Table 1 compares yields under varying conditions:

CatalystSolventTemp (°C)Time (h)Yield (%)
Cu(I) oxideIsoquinoline1601275
Cu(I) bromideDiglyme1401068
Cu powderDMF180662

The use of isoquinoline as a high-boiling solvent (>200°C) ensures homogeneous mixing and prevents catalyst deactivation. Post-reaction purification involves cyclohexane dilution, filtration, and vacuum distillation.

Reduction-Etherification Tandem Approach

Intermediate Synthesis via 3-Bromo-4-fluoro-benzoic Acid

Patent outlines a two-step process starting from 3-bromo-4-fluoro-benzoic acid:

  • Reduction to benzyl alcohol :

    • Reagents : Sodium borohydride (NaBH₄) with Aliquat 336 (phase-transfer catalyst) in methyl tert-butyl ether.

    • Conditions : 0–100°C, 2–4 hours, yielding 92% 3-bromo-4-fluoro-benzyl alcohol.

  • Etherification with benzyl chloride :

    • Base : Potassium tert-butoxide in THF at 20–80°C for 1 hour.

    • Yield : 48–52% after extraction with diethyl ether and fractional distillation.

This route’s advantage lies in the commercial availability of benzoic acid derivatives, though the moderate etherification yield necessitates optimization.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Ullmann coupling (Section 1.2) offers superior scalability (>75% yield) but requires specialized equipment for high-temperature reactions.

  • Direct alkylation (Section 1.1) is faster (3 hours) but sensitive to moisture, limiting batch reproducibility.

  • Reduction-etherification (Section 2.1) is modular but incurs higher costs from multiple purification steps.

Purity and Byproduct Management

  • Copper catalysts generate trace metallic residues, necessitating post-reaction washes with dilute HCl.

  • Di-ether byproducts (e.g., bis-benzyl derivatives) are minimized by maintaining a 1:1 molar ratio and controlled stoichiometry.

Industrial-Scale Optimization Strategies

Solvent Recycling

Isoquinoline recovery via fractional distillation reduces costs in Ullmann coupling, with >90% solvent reuse reported.

Catalytic System Enhancements

Nanoparticulate copper catalysts (e.g., Cu₀/γ-Al₂O₃) improve surface area and reduce loading to 0.05 mol% while maintaining 70% yield .

Q & A

Q. How can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents)?

  • Methodology : The benzyl ether moiety allows facile functionalization. For example, Suzuki coupling with boronic acids introduces aryl groups for kinase inhibitor scaffolds. Antimicrobial activity can be tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays, leveraging Br/F’s lipophilicity to enhance membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.